(4-Phenoxyphenyl)methanol
CAS No.: 2215-78-3
Cat. No.: VC21339779
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2215-78-3 |
---|---|
Molecular Formula | C13H12O2 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | (4-phenoxyphenyl)methanol |
Standard InChI | InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 |
Standard InChI Key | FEOMFFKZOZMBKD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CO |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)CO |
Introduction
Physical and Chemical Properties
Physical Properties
(4-Phenoxyphenyl)methanol appears as a white crystalline solid at standard temperature and pressure. Its molecular weight of 200.23 g/mol places it in the category of moderate-sized organic molecules . The compound's physical state and appearance are consistent with other similar aromatic alcohols, which typically present as solids due to intermolecular hydrogen bonding.
Table 2: Physical Properties of (4-Phenoxyphenyl)methanol
Property | Value | Source |
---|---|---|
Molecular Weight | 200.23 g/mol | PubChem |
Physical State | White crystalline solid | Based on structure |
Molecular Formula | C13H12O2 | PubChem |
Chemical Properties
The chemical behavior of (4-phenoxyphenyl)methanol is primarily determined by its functional groups:
-
The hydroxyl group (-OH) in the benzylic position is reactive and can participate in typical alcohol reactions such as oxidation, esterification, and substitution.
-
The phenoxy linkage (-O-) provides a specific electronic configuration that influences the compound's reactivity and interactions with other molecules.
-
The benzylic position is particularly reactive due to the stabilization of reaction intermediates by the adjacent aromatic ring.
Structural Characteristics
Molecular Structure
The molecular structure of (4-phenoxyphenyl)methanol features a linear arrangement with the phenoxy group and hydroxymethyl group in para positions relative to each other. This creates a distinct electronic distribution that influences its chemical behavior. The phenyl rings are typically oriented non-coplanarly due to steric considerations, affecting the compound's three-dimensional structure and potential interactions with biological receptors or catalytic sites.
Comparative Structural Analysis
A structurally related compound found in the search results is (4-fluoro-3-phenoxyphenyl)methanol, which differs by having a fluoro substituent and a different position for the phenoxy group . This comparison illustrates how subtle structural modifications can lead to compounds with potentially different chemical and biological properties.
Table 3: Comparison of (4-Phenoxyphenyl)methanol with a Related Compound
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Differences |
---|---|---|---|---|
(4-Phenoxyphenyl)methanol | C13H12O2 | 200.23 | 2215-78-3 | Base compound |
(4-Fluoro-3-phenoxyphenyl)methanol | C13H11FO2 | 218.22 | 68359-53-5 | Contains fluoro group; phenoxy at 3-position |
Synthesis and Preparation Methods
Laboratory Preparation Considerations
For laboratory preparation, considerations would typically include:
-
Selection of appropriate reagents and reaction conditions to maximize yield and purity
-
Purification techniques such as recrystallization, column chromatography, or distillation
-
Analytical methods to confirm structure and purity of the final product
-
Safety considerations when handling reagents and solvents
Chemical Reactivity
Typical Reactions
Based on its structure, (4-phenoxyphenyl)methanol can participate in several types of reactions characteristic of benzylic alcohols:
Table 4: Potential Reaction Types for (4-Phenoxyphenyl)methanol
Reaction Type | Mechanism | Potential Products |
---|---|---|
Oxidation | Loss of hydrogen from benzylic position | (4-Phenoxyphenyl)aldehyde or (4-phenoxyphenyl)carboxylic acid |
Reduction | Addition of hydrogen | (4-Phenoxyphenyl)methane |
Esterification | Nucleophilic acyl substitution | (4-Phenoxyphenyl)methyl esters |
Etherification | SN2 or SN1 substitution | (4-Phenoxyphenyl)methyl ethers |
Halogenation | SN1 or SN2 substitution | (4-Phenoxyphenyl)methyl halides |
Reaction Mechanisms
The benzylic position in (4-phenoxyphenyl)methanol is particularly reactive due to the stabilization of carbocation intermediates by the adjacent aromatic ring. This facilitates SN1-type reactions where the hydroxyl group can be replaced by other nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and serve as a nucleophile in various reactions, including esterification with carboxylic acids or acid derivatives.
Applications in Research and Industry
Synthetic Applications
(4-Phenoxyphenyl)methanol serves as a valuable building block in organic synthesis. Its reactive hydroxyl group allows for further functionalization, making it useful for creating more complex molecules. The compound can function as a precursor for:
-
Pharmaceutically active compounds
-
Specialty chemicals with specific properties
-
Monomers for polymer synthesis
-
Materials with tailored physical or chemical characteristics
Research Utilities
In research settings, (4-phenoxyphenyl)methanol may be employed for:
-
Structure-activity relationship studies in medicinal chemistry
-
Model compound for investigating reaction mechanisms
-
Starting material for the preparation of chemical libraries for screening
-
Development of synthetic methodologies
Analytical Characterization
Analytical Method | Expected Characteristics | Theoretical Signals |
---|---|---|
1H NMR | Proton environments | Aromatic protons (6.8-7.5 ppm), benzylic protons (4.5-4.7 ppm), hydroxyl proton (1.5-2.5 ppm) |
13C NMR | Carbon environments | Aromatic carbons (115-160 ppm), benzylic carbon (~65 ppm), carbon attached to oxygen (~155-160 ppm) |
IR Spectroscopy | Functional group vibrations | O-H stretching (3300-3500 cm⁻¹), C-O stretching (1050-1150 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹) |
Mass Spectrometry | Fragmentation pattern | Molecular ion peak at m/z 200, with characteristic fragmentation including loss of OH (m/z 183) |
Identification Methods
The identification and characterization of (4-phenoxyphenyl)methanol can be achieved through:
-
Comparison of spectroscopic data with reference standards
-
Chromatographic methods (HPLC, GC) for purity assessment
-
X-ray crystallography for definitive structural determination if crystalline
-
Elemental analysis to confirm empirical formula
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing improved synthetic methods for (4-phenoxyphenyl)methanol and its derivatives, including:
-
Greener synthetic routes with reduced environmental impact
-
Catalytic methods for more efficient preparation
-
Stereoselective approaches if chiral derivatives are of interest
-
One-pot multi-step processes to streamline synthesis
Application Exploration
Potential areas for exploring applications of (4-phenoxyphenyl)methanol include:
-
Investigation of biological activities and structure-activity relationships
-
Development of functionalized materials with specific properties
-
Utilization as a building block for more complex bioactive molecules
-
Exploration of its potential in polymer chemistry and materials science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume